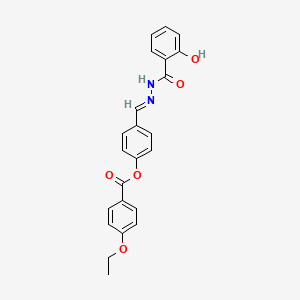![molecular formula C25H18ClN3O4S B12015652 [4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate CAS No. 765284-45-5](/img/structure/B12015652.png)
[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Este compuesto es una molécula orgánica compleja con un nombre largo, pero vamos a desglosarlo. La estructura central consta de un grupo fenilo (un anillo de benceno) unido a una parte 3-cloro-1-benzotiofeno-2-carboxilato.
- El grupo fenilo contiene un grupo funcional hidrazinilideno, que imparte reactividad y potencial actividad biológica.
- En general, este compuesto combina características aromáticas y heterocíclicas, lo que lo hace interesante para la investigación y las aplicaciones.
Métodos De Preparación
- A continuación, la hidrazida reacciona con ácido 3-cloro-1-benzotiofeno-2-carboxílico en condiciones adecuadas para producir el producto deseado.
Rutas sintéticas: La síntesis de este compuesto implica varios pasos. Una ruta posible comienza con la condensación de 4-metil-anilina con acetil hidrazina para formar el intermedio de hidrazida.
Producción industrial: Aunque no se produce ampliamente a nivel industrial, este compuesto se puede sintetizar a escala de laboratorio utilizando técnicas estándar de química orgánica.
Análisis De Reacciones Químicas
Reactividad: Es probable que el compuesto experimente diversas reacciones típicas de los compuestos aromáticos y carbonílicos.
Reactivos y condiciones comunes:
Productos principales: Estas reacciones pueden conducir a derivados modificados del compuesto, como formas halogenadas o nitradas.
Aplicaciones Científicas De Investigación
Química: Los investigadores pueden estudiar su reactividad, estabilidad y potencial como bloque de construcción para otros compuestos.
Biología y medicina: Investigar sus interacciones con los objetivos biológicos (por ejemplo, enzimas, receptores) o su potencial como candidato a fármaco.
Industria: Aplicaciones industriales limitadas, pero podría servir como precursor de productos químicos especializados.
Mecanismo De Acción
- El mecanismo de acción del compuesto depende de sus objetivos específicos. Podría inhibir enzimas, modular las vías de señalización o interactuar con componentes celulares.
- Se necesitan más investigaciones para dilucidar su modo de acción preciso.
Comparación Con Compuestos Similares
Unicidad: Su combinación de partes fenilo, hidrazinilideno y benzotiofeno lo distingue.
Compuestos similares:
Propiedades
Número CAS |
765284-45-5 |
|---|---|
Fórmula molecular |
C25H18ClN3O4S |
Peso molecular |
491.9 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C25H18ClN3O4S/c1-15-6-10-17(11-7-15)28-23(30)24(31)29-27-14-16-8-12-18(13-9-16)33-25(32)22-21(26)19-4-2-3-5-20(19)34-22/h2-14H,1H3,(H,28,30)(H,29,31)/b27-14+ |
Clave InChI |
YZZMLCZVHRCULG-MZJWZYIUSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12015569.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12015573.png)
![2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12015585.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015598.png)

![3-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015605.png)

![3-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid](/img/structure/B12015623.png)



![Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate](/img/structure/B12015659.png)


